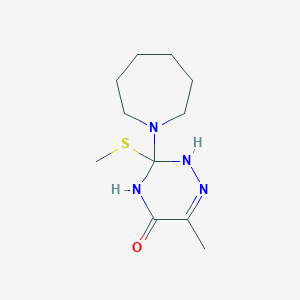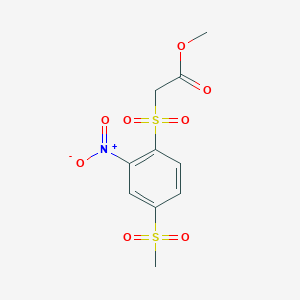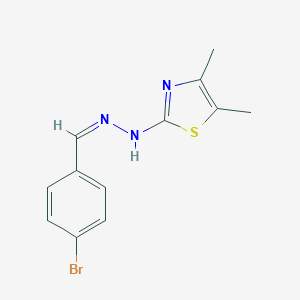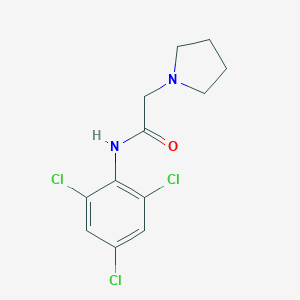
3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound with a unique structure that includes an azepane ring, a methyl group, a methylsulfanyl group, and a dihydro-1,2,4-triazin-5(2H)-one core
准备方法
The synthesis of 3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methyl group: This step often involves methylation reactions using reagents such as methyl iodide.
Addition of the methylsulfanyl group: This can be done through nucleophilic substitution reactions.
Construction of the dihydro-1,2,4-triazin-5(2H)-one core: This step involves the cyclization of intermediates to form the triazinone ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of the triazinone ring.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The azepane ring and the triazinone core are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one can be compared with other similar compounds, such as:
N-[3-(1-Azepanyl)propyl]-N2-[(1-oxo-2(1H)-isoquinolinyl)acetyl]glycinamide: This compound also contains an azepane ring and has similar structural features.
Di(1H-tetrazol-5-yl)methanone oxime: This compound has a different core structure but shares some functional groups and reactivity.
属性
分子式 |
C11H20N4OS |
|---|---|
分子量 |
256.37 g/mol |
IUPAC 名称 |
3-(azepan-1-yl)-6-methyl-3-methylsulfanyl-2,4-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H20N4OS/c1-9-10(16)12-11(17-2,14-13-9)15-7-5-3-4-6-8-15/h14H,3-8H2,1-2H3,(H,12,16) |
InChI 键 |
HKLUBYQESKCGGL-UHFFFAOYSA-N |
SMILES |
CC1=NNC(NC1=O)(N2CCCCCC2)SC |
规范 SMILES |
CC1=NNC(NC1=O)(N2CCCCCC2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B241542.png)
![Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241544.png)
![2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid](/img/structure/B241545.png)


![butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)

![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)
![2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B241588.png)


